N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide” features a benzodioxole group (a methylenedioxy-substituted benzene), a propanamide linker, and a 1-methyl-6-oxo-1,6-dihydropyridazine moiety. The benzodioxole group is often associated with metabolic stability, while the pyridazinone ring may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-19-16(21)7-4-12(18-19)3-6-15(20)17-9-11-2-5-13-14(8-11)23-10-22-13/h2,4-5,7-8H,3,6,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSYRKDAFPCWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 316.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives. Here are notable findings:
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research indicates that derivatives of benzo[d][1,3]dioxole, similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, have been synthesized and tested for anticonvulsant properties. A study demonstrated that certain benzo[d][1,3]dioxole derivatives exhibited significant anticonvulsant activity in animal models. For instance, compounds showed protective effects against seizures induced by maximal electroshock and pentylenetetrazole tests, indicating their potential as therapeutic agents for epilepsy .
Cytotoxic Properties
The compound's structural features suggest potential cytotoxic effects against various cancer cell lines. Studies on related compounds have shown that modifications in the benzo[d][1,3]dioxole structure can enhance cytotoxicity against specific cancer types. For example, research involving benzo[b]pyrano[2,3-e][1,4]diazepine derivatives highlighted their extensive cytotoxic action against different cancer cell lines .
Neuropharmacology
Neuroprotective Effects
The unique chemical structure of this compound may confer neuroprotective properties. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that the compound could be explored for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Environmental Applications
Detection of Heavy Metals
Benzo[d][1,3]dioxole derivatives have been utilized in developing sensors for detecting heavy metal ions through electrochemical methods. The ability to form complexes with metal ions allows these compounds to serve as effective indicators in environmental monitoring and remediation strategies . This application highlights the versatility of the compound beyond medicinal uses.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound with Analogs
Key Observations :
- The target compound’s benzodioxole and pyridazinone systems contrast with the benzo[e][1,4]diazepine and pyrimidopyrimidine cores in ’s compound (11f). The latter’s structural complexity may enhance receptor binding specificity but reduce synthetic accessibility .
- Both the target compound and the thiazolidinedione derivative in utilize amide bonds, synthesized via carbodiimide coupling (e.g., EDC/HOBt), a common strategy in medicinal chemistry .
Methodological Approaches for Structural Analysis
The provided evidence highlights tools critical for studying such compounds:
- SHELX Suite : Used for crystallographic refinement (SHELXL) and structure solution (SHELXD). These programs enable precise determination of bond lengths and angles, which are vital for comparing molecular geometries with analogs .
- Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions. For example, the benzodioxole group’s planar structure could be analyzed for π-π stacking tendencies compared to bulkier systems like the benzo[e][1,4]diazepine in 11f .
- WinGX/ORTEP : Provides metrics for molecular geometry, such as torsion angles in the propanamide linker, which influence conformational stability .
Hypothetical Pharmacokinetic and Physicochemical Properties
While direct data are absent, inferences can be drawn from structural analogs:
- Solubility: The pyridazinone’s polar ketone may improve aqueous solubility compared to the lipophilic benzodiazepine in 11f.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide, and how can purity be optimized?
- Methodology : A common approach involves coupling activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under basic conditions. For example, oxalyl chloride can activate the carboxylic acid precursor, followed by reaction with the benzodioxolylmethylamine intermediate in the presence of triethylamine. Purification via column chromatography (silica gel, gradient elution with chloroform/methanol) is critical to isolate the product, with purity verified by HPLC and NMR .
- Key Considerations : Monitor reaction progress via TLC (e.g., chloroform:methanol 9:1) and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-acylated derivatives .
Q. How can structural confirmation be achieved for this compound using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks such as the benzodioxole protons (δ 5.90–6.10 ppm, singlet for methylenedioxy) and pyridazinone carbonyl (δ ~165 ppm).
- HRMS : Confirm molecular ion ([M+H]+ or [M+Na]+) with mass accuracy <5 ppm.
- IR : Validate carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and aromatic C-H bending .
- Validation : Cross-reference spectral data with structurally analogous compounds (e.g., pyridazinone derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Crystallize the compound via slow evaporation (e.g., ethanol/water mixtures). Mercury software can analyze packing motifs, hydrogen bonds (e.g., amide N-H⋯O), and π-π stacking between benzodioxole and pyridazinone moieties .
- Troubleshooting : If twinning occurs, employ SHELXD for structure solution or use high-resolution data (d-spacing <0.8 Å) to reduce noise .
Q. What strategies mitigate instability of the pyridazinone moiety during bioactivity assays?
- Methodology :
- pH Control : Maintain physiological pH (7.4) to prevent hydrolysis of the 1-methyl-6-oxo group.
- Light Sensitivity : Store solutions in amber vials under inert gas (N2/Ar) to avoid photodegradation.
- Solvent Selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to enhance solubility without inducing aggregation .
Q. How can computational modeling predict binding affinities or metabolic pathways for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or oxidoreductases). Focus on the benzodioxole’s hydrophobic pocket engagement and the pyridazinone’s hydrogen-bonding capacity.
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and bioavailability based on substituent effects (e.g., methyl groups on pyridazinone) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across studies using this compound?
- Root Cause Analysis :
- Purity Variance : Compare HPLC chromatograms (e.g., ≥95% purity vs. ≤90%) from conflicting studies. Impurities like unreacted acyl chloride (δ ~170 ppm in 13C NMR) may skew bioassay results.
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent concentrations (DMSO toxicity thresholds) can alter observed activity .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?
- Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC50 determination.
- Cellular Uptake : Employ radiolabeled analogs (e.g., 14C-tagged methyl group) to quantify intracellular accumulation.
- Pathway Analysis : CRISPR-Cas9 knockout models (e.g., TIR1 in A. thaliana) to identify target pathways .
- Controls : Include structurally related analogs (e.g., benzo[d]dioxole-free derivatives) to isolate pharmacophore contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
